Benzyl 7-(thiophen-2-yl)-1,4-thiazepane-4-carboxylate 1,1-dioxide
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Overview
Description
Benzyl 7-(thiophen-2-yl)-1,4-thiazepane-4-carboxylate 1,1-dioxide: is a complex organic compound featuring a benzyl group, a thiophene ring, and a thiazepane ring with a carboxylate group and an additional oxygen atom
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with benzyl chloride, thiophene-2-carboxylic acid, and 1,4-thiazepane.
Reaction Steps:
The benzyl chloride undergoes a nucleophilic substitution reaction with thiophene-2-carboxylic acid to form benzyl thiophen-2-carboxylate.
The resulting compound is then reacted with 1,4-thiazepane under acidic conditions to form the thiazepane ring.
Finally, oxidation of the thiazepane ring introduces the additional oxygen atom, resulting in the 1,1-dioxide form.
Industrial Production Methods:
Batch Process: The compound is synthesized in batches using reactors equipped with temperature and pressure control to ensure consistent quality.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazepane ring, to form the 1,1-dioxide derivative.
Reduction: Reduction reactions can be performed to remove the oxygen atom, reverting the compound to its original form.
Substitution: Substitution reactions can occur at various positions on the benzyl or thiophene rings, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: The primary product is the 1,1-dioxide derivative.
Reduction Products: The original thiazepane compound without the additional oxygen atom.
Substitution Products: Various derivatives with different functional groups attached to the benzyl or thiophene rings.
Mechanism of Action
Target of action
Thiazoles and thiophenes, the core structures in the compound, are found in many biologically active compounds . They have been associated with a wide range of activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of action
The exact mode of action would depend on the specific targets of the compound. For example, some thiazole derivatives have been found to inhibit tumor necrosis factor-α converting enzyme (TACE), which plays a role in inflammation .
Biochemical pathways
Again, the affected pathways would depend on the specific targets of the compound. In the case of TACE inhibitors, they would affect the pathways involving tumor necrosis factor-α, a cytokine involved in systemic inflammation .
Pharmacokinetics
Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of action
The molecular and cellular effects would depend on the specific targets and mode of action of the compound. For example, inhibition of TACE would result in reduced inflammation .
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: Medicine: The compound may have therapeutic potential, particularly in the development of new drugs targeting specific biological pathways. Industry: It can be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Benzyl 7-(thiophen-2-yl)-1,4-thiazepane-4-carboxylate: Lacks the additional oxygen atom.
Benzyl 7-(thiophen-2-yl)-1,4-thiazepane-4-carboxylate 1,1-dioxide: The compound .
Benzyl 7-(thiophen-2-yl)-1,4-thiazepane-4-carboxylate 1,2-dioxide: Similar structure but with a different position of the oxygen atom.
Uniqueness: The presence of the 1,1-dioxide group makes this compound unique compared to its analogs, potentially leading to different chemical and biological properties.
Properties
IUPAC Name |
benzyl 1,1-dioxo-7-thiophen-2-yl-1,4-thiazepane-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S2/c19-17(22-13-14-5-2-1-3-6-14)18-9-8-16(15-7-4-11-23-15)24(20,21)12-10-18/h1-7,11,16H,8-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDQOGUVUYGMHHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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